molecular formula C12H25ClN4O4 B613675 (S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride CAS No. 128719-65-3

(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride

Cat. No.: B613675
CAS No.: 128719-65-3
M. Wt: 324.81
InChI Key: PPMKMWFCZLRHLB-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride typically involves the protection of the amino group of an amino acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected amino acids can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product is the free amino acid derivative after the removal of the Boc group.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protected amino acid derivative.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride primarily involves the protection and deprotection of amino groups. The Boc group provides stability to the amino acid derivative, preventing unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in further chemical reactions, enabling the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride is unique due to its specific structure, which includes a guanidino group. This makes it particularly useful in the synthesis of peptides and proteins that require this functional group for biological activity.

Properties

IUPAC Name

(2S)-6-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4O4.ClH/c1-12(2,3)20-11(19)16-8(9(17)18)6-4-5-7-15-10(13)14;/h8H,4-7H2,1-3H3,(H,16,19)(H,17,18)(H4,13,14,15);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMKMWFCZLRHLB-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680907
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-(diaminomethylidene)-L-lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128719-65-3
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-(diaminomethylidene)-L-lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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